3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one
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Overview
Description
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one: is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Functional Group Modifications: Introduction of the ethyl and methyl groups can be done through alkylation reactions.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the isoquinolinone core.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 3-ethyl-2-methyl-4-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 3-ethyl-4-hydroxy-2-methylisoquinoline.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Potential therapeutic applications due to its biological activities. Industry : Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylisoquinolin-1(2H)-one: Lacks the ethyl group.
3-Ethyl-2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group.
3-Ethyl-4-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
3-Ethyl-4-hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the specific combination of ethyl, hydroxyl, and methyl groups on the isoquinolinone core, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
67456-15-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H13NO2/c1-3-10-11(14)8-6-4-5-7-9(8)12(15)13(10)2/h4-7,14H,3H2,1-2H3 |
InChI Key |
NIWMBIVOLCNFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C(=O)N1C)O |
Origin of Product |
United States |
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